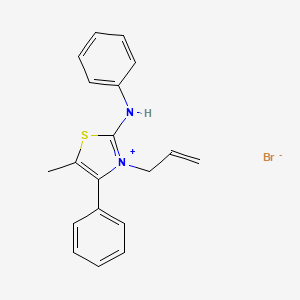

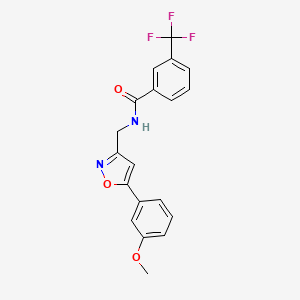

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

Thiazoles are planar, aromatic compounds. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of a specific thiazole derivative would depend on its particular substituents.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Synthesis of Derivatives : Compounds similar to the requested chemical have been synthesized for further reactions. For example, 2-Methyl-5,6-diphenyl-2,3-dihydro-imidazo[2,1-b]thiazol-3-one and 6,7-diphenyl-2,3-dihydro-4H-imidazo[2,1-b]1,3-thiazin-4-one are prepared from related compounds and react with amines or hydrazines to form new compounds (Ali, Abou-State, & Ibrahim, 1974).

- Formation of Heterocycles : The reaction of similar compounds with active methylenes leads to the creation of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984).

Chemical Properties and Applications

- Development of Fluorescent and Colorimetric pH Probes : A new fluorescent and colorimetric pH probe was synthesized using a compound with similar structure, demonstrating utility in monitoring acidic and alkaline solutions and potential for real-time pH sensing (Diana, Caruso, Tuzi, & Panunzi, 2020).

- Synthesis of Bi-Heterocycles : An electrophile similar to the requested compound was synthesized and coupled with 1,3,4-oxadiazoles to create bi-heterocycles, which were analyzed for their enzyme inhibition potential and cytotoxicity, indicating their utility as therapeutic agents (Abbasi et al., 2018).

Catalytic and Synthetic Applications

- Cycloaddition Reactions : Similar compounds have been used in cycloaddition reactions to create new chiral structures, highlighting their potential in synthetic organic chemistry (Melo et al., 2002).

- Palladium-Catalyzed Aminations : Studies have shown that palladium catalysts can effectively aminate heterocyclic halides similar to the requested compound, suggesting its potential in catalytic processes (Hooper, Utsunomiya, & Hartwig, 2003).

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules , which are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, infection, and cancer . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The exact nature of these interactions for this compound would depend on its specific targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Thiazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, pain sensation, microbial infection, and cancer progression . The compound’s effects on these pathways would depend on its specific targets and their roles within these pathways.

Pharmacokinetics

Thiazole derivatives can have varied ADME properties depending on their specific chemical structures . These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.

Result of Action

Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of microbial growth, or interference with cancer cell proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S.BrH/c1-3-14-21-18(16-10-6-4-7-11-16)15(2)22-19(21)20-17-12-8-5-9-13-17;/h3-13H,1,14H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLWRZIEUZRTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=C(S1)NC2=CC=CC=C2)CC=C)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)

![2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410090.png)